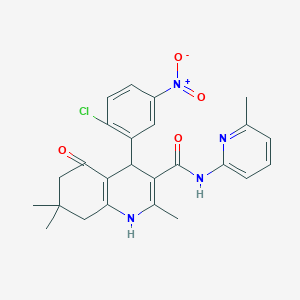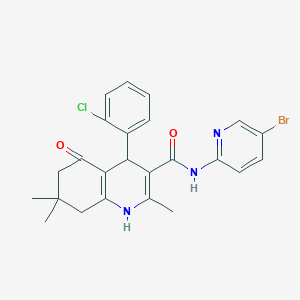![molecular formula C34H25N3O3S2 B304291 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304291.png)
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile, also known as DT-010, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile exerts its therapeutic effects through multiple mechanisms of action. In cancer research, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inflammation research has shown that 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile inhibits the activation of nuclear factor kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorder research, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein, proteins that are implicated in the pathogenesis of Alzheimer's and Parkinson's diseases.
Biochemical and Physiological Effects:
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been shown to have a range of biochemical and physiological effects. In cancer research, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile inhibits the proliferation and induces apoptosis of cancer cells. Inflammation research has shown that 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile reduces the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been shown to reduce the accumulation of beta-amyloid and alpha-synuclein in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has several advantages for lab experiments, including its high potency and selectivity for its target proteins. However, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
For 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile research include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and clinical trials for its potential therapeutic applications. 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile's potential as a therapeutic agent for cancer, inflammation, and neurological disorders makes it a promising compound for further research.
Méthodes De Synthèse
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile is synthesized using a multi-step process that involves the reaction of 4-(2,3-dimethoxyphenyl)-2,6-dichloronicotinonitrile with 10H-phenothiazine-10-one in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with 2-oxo-2-(phenothiazin-10-yl)ethyl mercaptan in the presence of sodium hydride and tetrahydrofuran to produce 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile.
Applications De Recherche Scientifique
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Inflammation research has shown that 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been studied for its potential neuroprotective effects in Alzheimer's and Parkinson's diseases.
Propriétés
Nom du produit |
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile |
|---|---|
Formule moléculaire |
C34H25N3O3S2 |
Poids moléculaire |
587.7 g/mol |
Nom IUPAC |
4-(2,3-dimethoxyphenyl)-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C34H25N3O3S2/c1-39-29-16-10-13-23(33(29)40-2)24-19-26(22-11-4-3-5-12-22)36-34(25(24)20-35)41-21-32(38)37-27-14-6-8-17-30(27)42-31-18-9-7-15-28(31)37/h3-19H,21H2,1-2H3 |
Clé InChI |
LZYIMRHAPNPHIZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C2=CC(=NC(=C2C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6 |
SMILES canonique |
COC1=CC=CC(=C1OC)C2=CC(=NC(=C2C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)





